molecular formula C13H25NO2 B2424609 trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate CAS No. 669080-89-1

trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate

Cat. No. B2424609
CAS RN: 669080-89-1
M. Wt: 227.348
InChI Key: LXJAWXNHIKYGQN-HAQNSBGRSA-N
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Description

“Trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate”, also known as CGP-71683, is a chemical compound with the molecular formula C13H25NO2 . It has gained significant attention in the scientific community due to its potential therapeutic applications.


Synthesis Analysis

A method for preparing a trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid, which is useful as a raw material compound for the manufacture of medicaments and the like, has been described in a patent . The process involves the step of reducing the amide group of a compound represented by a specific general formula .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 227.343 Da and a monoisotopic mass of 227.188522 Da . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.348 . Its density is 0.9±0.1 g/cm3, and it has a boiling point of 296.2±13.0 °C at 760 mmHg .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Recent advances in the controllable and selective catalytic oxidation of cyclohexene have been highlighted, showing the production of various industrially relevant intermediates. These processes are valuable for synthesizing compounds with specific oxidation states and functional groups, potentially including or related to the query compound (Cao et al., 2018).

Ethyl Acetate Production Techniques

A review on ethyl acetate production has discussed various process intensification techniques, emphasizing the benefits over traditional processes. This includes reactive distillation and pervaporation, which could be relevant for synthesizing or utilizing ethyl acetate derivatives in research or industrial applications (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

The potential use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin for industrial applications, has been reviewed. The focus is on the environmental and toxicological assessments needed for large-scale use, which may provide insights into handling and safety considerations for related compounds (Ostadjoo et al., 2018).

Tranexamic Acid in Menorrhagia Management

While tranexamic acid is primarily known for its medical applications, its mechanism—acting by blocking plasminogen's interaction with fibrin—underscores the importance of understanding molecular interactions in developing therapeutic agents. Such insights can be instrumental in researching new compounds with similar or improved functionalities (Wellington & Wagstaff, 2003).

Biodegradation of Ethyl Tert-Butyl Ether (ETBE)

Research on the biodegradation and fate of ETBE in soil and groundwater has identified microorganisms capable of degrading ETBE through various pathways. This study can inform research on environmental remediation techniques and the microbial degradation of synthetic compounds (Thornton et al., 2020).

properties

IUPAC Name

ethyl 2-[4-(ethylaminomethyl)cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-14-10-12-7-5-11(6-8-12)9-13(15)16-4-2/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJAWXNHIKYGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCC(CC1)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate

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